molecular formula C12H11NO3 B3319294 2-Ethoxy-6-nitronaphthalene CAS No. 1092353-00-8

2-Ethoxy-6-nitronaphthalene

Cat. No.: B3319294
CAS No.: 1092353-00-8
M. Wt: 217.22 g/mol
InChI Key: USHAMEWWFJYLSB-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitronaphthalene is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and a nitro group is attached to the sixth carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 2-Ethoxy-6-nitronaphthalene can be achieved through several methods. One common approach involves the nitration of 2-ethoxynaphthalene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent .

Chemical Reactions Analysis

2-Ethoxy-6-nitronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-6-nitronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

2-Ethoxy-6-nitronaphthalene can be compared with other nitronaphthalene derivatives such as:

  • 2-Nitronaphthalene
  • 1-Nitronaphthalene
  • 2-Methyl-1-nitronaphthalene

These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

2-ethoxy-6-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHAMEWWFJYLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704473
Record name 2-Ethoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092353-00-8
Record name 2-Ethoxy-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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